1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-14-6-8-16(9-7-14)21-11-10-19-12-15(13-20)17-4-2-3-5-18(17)19/h2-9,12-13H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQFAKITSOFEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322350 | |
| Record name | 1-[2-(4-methylphenoxy)ethyl]indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202570 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
333412-99-0 | |
| Record name | 1-[2-(4-methylphenoxy)ethyl]indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fischer Indole Synthesis with Subsequent Functionalization
The Fischer indole synthesis remains a foundational approach for constructing the carbaldehyde-substituted indole framework. A representative pathway involves:
Step 1: Formation of Indole Core
Phenylhydrazine reacts with a cyclic ketone (e.g., cyclohexanone) under acidic conditions (HCl, H2SO4) to yield tetrahydrocarbazole intermediates.
Step 2: N-Alkylation
The indole nitrogen is alkylated using 2-(4-methylphenoxy)ethyl bromide in the presence of a base (K2CO3, DMF, 80°C). This step achieves 72-85% yields when conducted under inert atmosphere.
Step 3: Vilsmeier-Haack Formylation
The 3-position undergoes formylation using POCl3/DMF reagent (Vilsmeier complex) at 0-5°C, followed by hydrolysis with NaOH to yield the carbaldehyde.
Table 1: Reaction Conditions for Key Steps
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylhydrazine, cyclohexanone, HCl | 120 | 6 | 78 |
| 2 | 2-(4-methylphenoxy)ethyl bromide, K2CO3 | 80 | 12 | 83 |
| 3 | POCl3, DMF, NaOH | 0-5 → 25 | 4 | 68 |
Palladium-Catalyzed Cross-Coupling Approaches
Recent advances employ transition metal catalysis for modular synthesis:
Methodology
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Suzuki-Miyaura coupling introduces the phenoxyethyl group via a boronic ester intermediate
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Buchwald-Hartwig amination facilitates N-alkylation under milder conditions (Pd2(dba)3, Xantphos, 60°C)
Advantages
-
Enables late-stage functionalization
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Improves regioselectivity compared to classical alkylation
Limitations
-
Requires expensive catalysts
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Sensitive to oxygen and moisture
Mechanistic Insights
Alkylation Kinetics
Nucleophilic attack by the indole nitrogen on the alkylating agent follows second-order kinetics. Steric hindrance from the 3-carbaldehyde group reduces reaction rates by 40% compared to unsubstituted indoles.
Formylation Regiochemistry
The Vilsmeier reaction proceeds via electrophilic aromatic substitution (EAS) with the indole's 3-position favored due to:
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities utilize flow chemistry to enhance safety and yield:
Purification Protocols
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Crystallization : Ethyl acetate/hexane (3:7) achieves 99.5% purity
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Chromatography : Reserved for analytical samples (HPLC, 95% acetonitrile)
Analytical Characterization
Critical quality control metrics include:
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1H NMR (CDCl3): δ 10.15 (s, 1H, CHO), 8.05 (d, J=7.8 Hz, 1H), 7.45-6.80 (m, 6H)
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HPLC : Rt = 12.7 min (C18 column, 1 mL/min)
Emerging Methodologies
Biocatalytic Approaches
Recent trials employ cytochrome P450 enzymes for:
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 5-position, due to the electron-donating nature of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carboxylic acid.
Reduction: 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Applications
Several studies have highlighted the anticancer properties of indole derivatives, including 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde. Research indicates that compounds with indole structures can induce apoptosis in cancer cells and inhibit cell proliferation.
- Mechanism of Action : Indole derivatives have been shown to activate various pro-apoptotic pathways. For instance, certain derivatives have demonstrated the ability to sensitize cancer cells to apoptosis by modulating gene expression related to apoptosis pathways .
- Case Studies : In a study evaluating the cytotoxic effects of indole derivatives on hepatoma cell lines, it was found that some compounds exhibited IC50 values significantly lower than those of conventional treatments, suggesting their potential as effective anticancer agents .
Antimicrobial Activity
The compound also exhibits promising antibacterial properties against several strains of bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
- Research Findings : A recent study reported that specific indole derivatives showed high activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were notably low, indicating strong antimicrobial efficacy .
- Mechanism : The antimicrobial action is often attributed to the ability of indole compounds to disrupt bacterial cell membranes and inhibit essential cellular processes such as DNA replication and transcription .
Synthesis of Biologically Active Compounds
This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds, which are pivotal in drug development.
- Synthetic Pathways : The compound can undergo various chemical reactions, including C–C and C–N coupling reactions, leading to the formation of more complex structures with enhanced biological activities .
- Applications in Drug Development : As a key intermediate, it facilitates the preparation of novel indole-based drugs that may possess improved pharmacological profiles compared to existing therapies .
Summary Table of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Lower IC50 values compared to conventional drugs |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Low MIC values against resistant strains |
| Synthesis | Precursor for biologically active heterocycles | Facilitates development of novel therapeutic agents |
Mechanism of Action
The mechanism of action of 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and modulate their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Indole Nitrogen (N1)
The biological and physicochemical properties of indole-3-carbaldehyde derivatives are highly influenced by substituents at N1. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Indole-3-carbaldehyde Derivatives
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 4-methylphenoxy group (moderate electron-donating) in the target compound contrasts with morpholine (strong electron-donating) and 4-fluorophenoxy (electron-withdrawing). These differences influence binding affinity; e.g., morpholine derivatives may enhance solubility but reduce target specificity compared to phenoxyethyl analogs .
Modifications in the Indole Core and Side Chains
Table 2: Core and Side-Chain Modifications
Research Findings and Implications
- AF2 Site Targeting : The target compound’s efficacy against resistant AR mutants underscores the AF2 site as a viable drug target, contrasting with clinical antiandrogens that target the ligand-binding pocket .
- Synthetic Feasibility : Analogs like 4f and 4g highlight scalable synthesis routes (e.g., HCl-mediated hydrolysis), though complex substituents (e.g., oxadiazole ) require multi-step protocols.
- Crystallographic Insights : Hydrogen-bonding networks in chlorophenyl derivatives suggest strategies for stabilizing bioactive conformations.
Biological Activity
1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the indole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, along with relevant research findings and case studies.
Structural Characteristics
The compound features:
- Indole Core : A bicyclic structure comprising a benzene ring fused to a pyrrole ring.
- Aldehyde Functional Group : Located at the 3-position of the indole, contributing to its reactivity.
- 4-Methylphenoxyethyl Substituent : Enhances molecular diversity and potential interactions with biological targets.
Biological Activities
- Antimicrobial Activity
-
Anticancer Properties
- The compound has demonstrated promising anticancer activity. For instance, derivatives of indole carbaldehyde have been reported to inhibit cancer cell proliferation effectively. In vitro studies indicate that certain derivatives possess IC50 values in the low micromolar range against various cancer cell lines .
- A notable study highlighted that specific phenoxy derivatives showed enhanced cytotoxicity compared to standard chemotherapeutic agents, indicating their potential as novel anticancer drugs .
-
Enzyme Inhibition
- Research has identified this compound as an effective inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound exhibited IC50 values significantly lower than those of standard inhibitors such as acarbose, suggesting its potential for managing glucose levels in diabetic patients .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of various indole derivatives, this compound was found to inhibit MCF-7 breast cancer cells with an IC50 value significantly lower than traditional treatments. This suggests a unique mechanism of action that warrants further investigation into its pharmacodynamics and potential therapeutic applications .
Molecular Docking Studies
Molecular docking studies have been conducted to understand how this compound interacts with specific biological targets. These studies reveal that the compound binds effectively to active sites of enzymes involved in metabolic pathways, providing insights into its mechanism of action and guiding future drug design efforts .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step approach:
Vilsmeier-Haack formylation : Introduce the aldehyde group to the indole core using POCl₃ and DMF under controlled heating (80–110°C) .
Ether linkage formation : React 1H-indole-3-carbaldehyde with 2-(4-methylphenoxy)ethyl bromide via SN2 substitution. Use NaH in DMF as a base to deprotonate the indole nitrogen, followed by alkylation at 25°C for 16 hours .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via flash chromatography (petroleum ether/ethyl acetate gradients). Yield improvements (>50%) are achievable by optimizing stoichiometry (1.2–1.5 equiv. alkylating agent) and solvent polarity .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Techniques :
- ¹H/¹³C NMR : Assign peaks for the indole aromatic protons (δ 7.0–8.5 ppm), aldehyde proton (δ ~9.8–10.2 ppm), and methylphenoxy groups (δ 2.3 ppm for CH₃) .
- X-ray crystallography : Resolve crystal packing and confirm the planar indole-aldehyde system. Use monoclinic space groups (e.g., P21/n) with unit cell parameters (e.g., a=8.7 Å, b=19.1 Å, c=13.9 Å) .
- HR-MS : Validate molecular weight (expected [M+H]⁺: ~350.15) with <2 ppm error .
Advanced Research Questions
Q. How does the electronic environment of the 4-methylphenoxy group influence reactivity in cross-coupling or biological assays?
- Mechanistic Insight : The electron-donating methyl group on the phenoxy moiety enhances nucleophilicity at the ether oxygen, facilitating electrophilic substitutions. Computational studies (DFT) can map frontier molecular orbitals to predict sites for electrophilic attack .
- Biological Relevance : Methyl-substituted phenoxy groups may improve lipid solubility, enhancing membrane permeability in cellular assays. Compare logP values with non-methylated analogs using HPLC retention data .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodology :
Dose-response calibration : Perform IC₅₀ assays (e.g., antifungal activity via microbroth dilution) across multiple cell lines .
Metabolic stability testing : Use liver microsomes to assess cytochrome P450-mediated degradation. Correlate in vitro half-life (t₁/₂) with in vivo efficacy .
Species-specific differences : Test metabolite profiles in murine vs. human hepatocytes to identify interspecies variability .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Approach :
- Molecular docking : Use AutoDock Vina to simulate binding to fungal CYP51 (lanosterol demethylase). Prioritize poses with ∆G < -8 kcal/mol .
- MD simulations : Run 100-ns trajectories to assess binding stability. Analyze hydrogen bonds between the aldehyde group and active-site residues (e.g., His310) .
- QSAR modeling : Corporate Hammett constants (σ) of substituents to predict bioactivity trends across derivatives .
Data Analysis and Reproducibility
Q. What analytical workflows ensure reproducibility in quantifying synthetic impurities?
- Protocol :
- HPLC-DAD : Use a C18 column (5 µm, 4.6 × 150 mm) with acetonitrile/water (70:30) mobile phase. Detect impurities at 254 nm (limit: 0.1% area) .
- GC-MS : Screen for residual DMF or POCl₃ using a DB-5MS column (30 m × 0.25 mm). Quantify via external calibration .
Q. How should researchers address discrepancies in melting points reported across literature sources?
- Resolution :
- Recrystallization : Purify the compound using ethyl acetate/hexane. Measure mp via differential scanning calorimetry (DSC) at 2°C/min .
- Polymorphism screening : Perform XRPD to identify crystalline forms. Compare with reported data (e.g., mp 84–86°C for similar indoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
